molecular formula C18H38N4O15S B090083 Kanamycin sulfate CAS No. 133-92-6

Kanamycin sulfate

Cat. No. B090083
CAS RN: 133-92-6
M. Wt: 582.6 g/mol
InChI Key: OOYGSFOGFJDDHP-KMCOLRRFSA-N
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Description

Kanamycin sulfate is an aminoglycoside antibiotic that has been extensively studied for its effectiveness in treating resistant staphylococcal and Gram-negative bacillary infections. It is known for its bactericidal properties and is active against a wide range of bacteria, including strains of Staphylococcus aureus and various Gram-negative bacilli that are often resistant to other antibiotics . Kanamycin sulfate is also used in pediatric cases, where it has been found valuable in the treatment of serious infections .

Synthesis Analysis

Kanamycin sulfate can be synthesized into carbon dots (CDs) through a one-step hydrothermal method. This novel synthesis approach not only retains the antibacterial activity of kanamycin sulfate but also expands its application in bioimaging and biosensors . The synthesis of kanamycin sulfate into carbon dots demonstrates its versatility and potential for use in various scientific and medical applications.

Molecular Structure Analysis

The molecular structure of kanamycin sulfate has been analyzed through protonation studies. Protonation of kanamycin A sulfate was investigated using potentiometric titrations, which helped determine the association constants of differently protonated forms of kanamycin A with sulfate. The protonation sites within the kanamycin molecule have been assigned, providing detailed insights into its molecular structure and interactions .

Chemical Reactions Analysis

Kanamycin sulfate has been shown to induce the recA gene in Escherichia coli, suggesting that it may activate endogenous nucleases or increase the synthesis of "alarmone," which plays a role in the derepression of the SOS-operon . This indicates that kanamycin sulfate can have effects beyond its antibacterial properties, influencing bacterial gene expression.

Physical and Chemical Properties Analysis

The physical and chemical properties of kanamycin sulfate have been characterized through various analytical methods. Liquid chromatography with pulsed electrochemical detection on a gold electrode has been used to analyze kanamycin sulfate, revealing the presence of impurities such as kanamycins B, C, and D . Capacitively coupled contactless conductivity detection has been employed to determine kanamycin sulfate and its related substances, demonstrating its lack of a strong UV-absorbing chromophore and the need for alternative detection methods . Spectrophotometric methods using eosin and vanillin reagents have been developed for the determination of kanamycin sulfate, highlighting its reactivity and the potential for green analytical techniques .

Scientific Research Applications

  • Effectiveness in Treating Resistant Infections : Kanamycin sulfate has shown effectiveness in treating resistant staphylococcal and Gram-negative bacillary infections, based on in vitro observations and pharmacological data relating to absorption and excretion (Hewitt & Finegold, 1958).

  • Use in Pediatric Patients : Studies have demonstrated the usefulness of kanamycin sulfate in treating infections in infants and children, particularly for bacterial species freshly isolated. Serum concentrations following intramuscular doses were analyzed, showing its potential in pediatric care (High, Sarria & Huang, 1958).

  • Broad Clinical Applications : Over a two-year period, kanamycin sulfate was used to treat 140 cases of serious infections in infants and children, including gastroenteritis, septicemia, and pneumonia, demonstrating its broad applicability (Yow & Tengg, 1961).

  • Pharmacological Properties : The basic water-soluble properties of kanamycin and its reaction with acids to form salts were studied, aiding in understanding its chemical behavior and potential drug interactions (Tisch, Huftalen & Dickison, 1958).

  • Surgical Infections Treatment : Kanamycin sulfate's efficacy in treating bacterial infections in surgical patients, especially those caused by staphylococci and Gram-negative bacilli, has been confirmed (Rutenburg, 1966).

  • Oral Health Improvement : Applied topically, kanamycin sulfate has been found to improve oral health by reducing plaque accumulation in individuals with poor oral hygiene (Loesche, Green, Kenney & Nafe, 1971).

  • Chemical Characterization : Detailed chemical analysis of kanamycin sulfate has been conducted, providing insights into its stability, solubility, and structural properties (Cron et al., 1958).

  • Innovative Detection Techniques : Recent research has explored the use of metasurfaces in terahertz spectroscopy for the detection of trace amounts of kanamycin sulfate, showcasing advanced methods for sensitive detection (Xie et al., 2015).

  • HPLC Analysis in Food Safety : High Performance Liquid Chromatography (HPLC) has been employed to detect kanamycin residue in food, highlighting its importance in ensuring public health and controlling antibiotic abuse (Zhang et al., 2019).

  • Meningococcal Meningitis Treatment : Kanamycin sulfate has shown efficacy in treating meningococcal meningitis, suggesting its potential as a reserve antibiotic in certain severe infections (Ivanov, Verovaia & Popova, 1982).

Safety And Hazards

Kanamycin may cause eye irritation, skin irritation, and may be harmful if inhaled . It may also be harmful if swallowed . Chronic exposure may cause kidney damage .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGSFOGFJDDHP-KMCOLRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94108-19-7, 94237-36-2
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94108-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt)
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DSSTOX Substance ID

DTXSID1047524
Record name Kanamycin A sulfate
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Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kanamycin sulfate

CAS RN

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?)
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Record name Kanamycin disulfate
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Record name Kanamycin sulfate
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Record name Kanamycin A sulfate
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Record name Kanamycin sulfate [USP:JAN]
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Record name Kanamycin sulphate
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Record name KANAMYCIN A SULFATE
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